2,4-Diiodo-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-2-pentene is an organic compound characterized by the presence of two iodine atoms attached to the second and fourth carbon atoms of a pentene chain. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula for this compound is C5H8I2.
Preparation Methods
The synthesis of 2,4-Diiodo-2-pentene can be achieved through various methods. One common approach involves the halogenation of 2-pentene. In this process, 2-pentene is treated with iodine in the presence of a catalyst, such as aluminum chloride, to facilitate the addition of iodine atoms to the carbon chain. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
2,4-Diiodo-2-pentene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2-pentene.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens, to form dihaloalkanes
Scientific Research Applications
2,4-Diiodo-2-pentene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This can be useful in the preparation of other iodinated compounds or in the study of reaction mechanisms involving iodine.
Biology: The compound can be used in radiolabeling studies, where the iodine atoms serve as radioactive tracers to track the movement and distribution of molecules within biological systems.
Medicine: Iodinated compounds, including this compound, are explored for their potential use in diagnostic imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of iodine atoms
Mechanism of Action
The mechanism of action of 2,4-Diiodo-2-pentene largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the iodine atoms. In elimination reactions, the base abstracts a proton from the carbon adjacent to the iodine atom, leading to the formation of a double bond and the release of iodine as a leaving group. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
2,4-Diiodo-2-pentene can be compared with other similar compounds, such as:
2,4-Dibromo-2-pentene: Similar to this compound, this compound contains bromine atoms instead of iodine. It undergoes similar types of reactions but with different reactivity due to the different halogen atoms.
2,4-Dichloro-2-pentene: This compound contains chlorine atoms and exhibits different reactivity patterns compared to its iodine and bromine counterparts.
2,4-Difluoro-2-pentene: With fluorine atoms, this compound shows unique reactivity due to the high electronegativity and small size of fluorine .
Properties
Molecular Formula |
C5H8I2 |
---|---|
Molecular Weight |
321.93 g/mol |
IUPAC Name |
2,4-diiodopent-2-ene |
InChI |
InChI=1S/C5H8I2/c1-4(6)3-5(2)7/h3-4H,1-2H3 |
InChI Key |
VDPYACCRGGSTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.